molecular formula C6H12Cl2N4 B2518008 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride CAS No. 2137579-11-2

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride

Cat. No.: B2518008
CAS No.: 2137579-11-2
M. Wt: 211.09
InChI Key: JSNJVOOJOVJAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a useful research compound. Its molecular formula is C6H12Cl2N4 and its molecular weight is 211.09. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Catalysis

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has shown importance in synthetic chemistry, particularly in the development of new reaction transformations and catalysts. The compound has been used in reactions that allow the synthesis of phosphonium salts derived from 1,2,4-triazole or 1,3,5-triazine, contributing to the field of synthetic organic chemistry (Brovarets et al., 2004). Additionally, the compound plays a role in copper(I)-catalyzed cycloadditions, essential for creating 1H-[1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Biological and Medicinal Applications

In the biological and medicinal fields, this compound derivatives have been identified as selective inhibitors for specific enzymes. For example, 3-(Phenylcyclobutyl)-1,2,4-triazoles have been found to inhibit 11beta-hydroxysteroid dehydrogenase type 1, demonstrating both in vitro and in vivo efficacy (Zhu et al., 2008).

Material Science and Structural Analysis

In the field of material science and structural analysis, studies have focused on the molecular structure of compounds containing cyclobutane and triazole rings. X-ray diffraction and DFT computational studies have been conducted to understand the molecular geometry and structural features of these compounds (Sen et al., 2015).

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

The safety of these compounds was also evaluated on MRC-5 as a normal cell line .

Future Directions

These compounds could serve as leads for further optimization to obtain novel antimycobacterial agents . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJVOOJOVJAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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